![molecular formula C8H12N2O3 B144604 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) CAS No. 134023-31-7](/img/structure/B144604.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as brevenal and is found in the marine dinoflagellate Karenia brevis.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where it has been found to have potent neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Mecanismo De Acción
The exact mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is not fully understood. However, it is believed to act on various cellular pathways, including the regulation of ion channels, the inhibition of protein synthesis, and the modulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects, as well as antioxidant and antifungal properties. It has also been found to have a positive effect on the immune system, by enhancing the production of cytokines and other immune factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is its potent biological activity, which makes it an ideal compound for use in various lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI). One area of research is in the development of new drugs based on the chemical structure of this compound. Another area of research is in the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a unique compound with potent biological activity and potential applications in various fields of scientific research. Its complex synthesis method and limited availability make it a challenging compound to work with, but its potential benefits make it an important area of research for the future.
Métodos De Síntesis
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a complex process that involves the isolation of brevenal from Karenia brevis. The extraction of brevenal is usually done using a combination of solvent extraction and chromatography techniques. Once isolated, brevenal can be converted into Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) using various chemical reactions.
Propiedades
Número CAS |
134023-31-7 |
|---|---|
Nombre del producto |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(3S,8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7-/m0/s1 |
Clave InChI |
PZKFPDJUJPYIFG-FSPLSTOPSA-N |
SMILES isomérico |
CO[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES |
COC1C(=O)N2CCCC2C(=O)N1 |
SMILES canónico |
COC1C(=O)N2CCCC2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



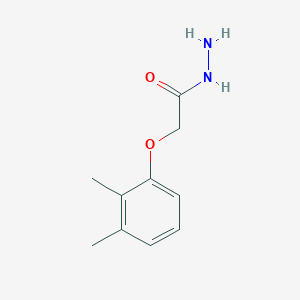



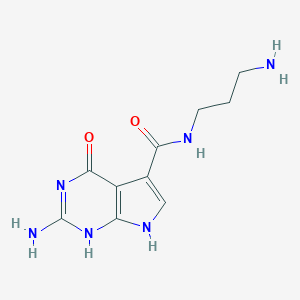
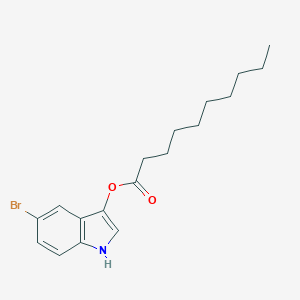
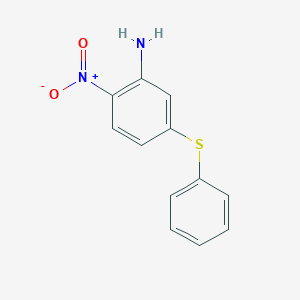
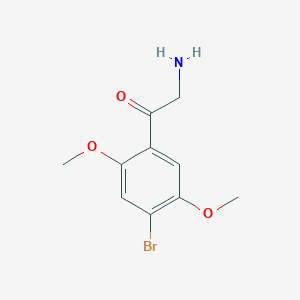



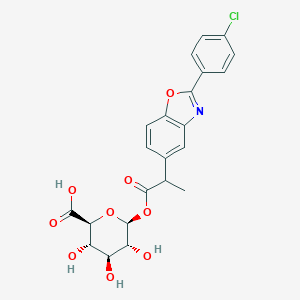
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
